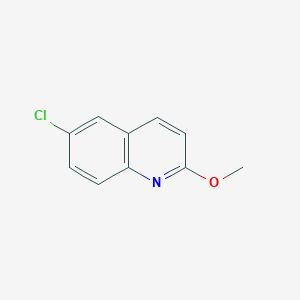

6-Chloro-2-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is used in research and development .

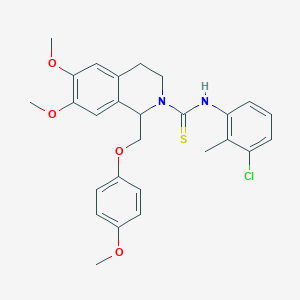

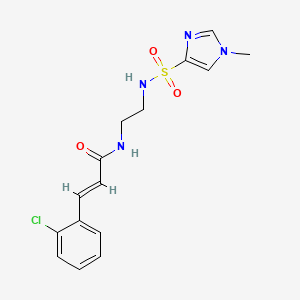

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline backbone with a chlorine atom at the 6th position and a methoxy group at the 2nd position . The molecular weight is 193.63 g/mol .Applications De Recherche Scientifique

Chemosensor for Metal Ions

6-Chloro-2-methoxyquinoline derivatives have been explored for their potential as chemosensors. For instance, a study by Prodi et al. (2001) characterized a quinoline derivative that selectively responds to Cd²⁺ ions over other tested metal ions, indicating its usefulness in detecting cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Antimicrobial and Antifungal Activities

Several studies have synthesized quinoline derivatives, including those similar to this compound, and evaluated their antimicrobial properties. Tabassum et al. (2014) synthesized 2-chloroquinolin-3-yl ester derivatives and found that some compounds exhibited significant activity against various bacterial and fungal species (Tabassum et al., 2014).

Studies on Fluorescence Properties

The fluorescence properties of quinoline derivatives have been a subject of research. Schulman et al. (1974) studied the absorption and fluorescence spectra of 6-methoxyquinoline, which shares structural similarities with this compound, to understand its basic properties in different pH environments (Schulman et al., 1974).

Synthesis and Characterization

Studies also focus on the synthesis and characterization of quinoline derivatives. For example, Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, a compound structurally related to this compound, and detailed the reaction conditions and product confirmation (Jiang Jia-mei, 2010).

Luminescence Properties

The luminescence properties of quinoline derivatives, similar to this compound, have been explored in research. Enoua et al. (2009) synthesized cyano functionalized 6-methoxyquinolin-2-ones and studied their fluorescence properties, offering insights into potential applications in sensing and imaging (Enoua et al., 2009).

Propriétés

IUPAC Name |

6-chloro-2-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHACXDSODKLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)

![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)

![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)